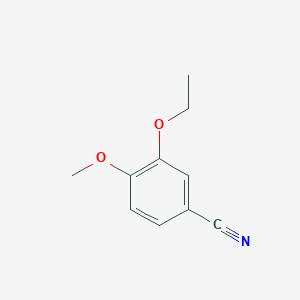
Chlorure de 2-mésitylènesulfonyle
Vue d'ensemble
Description
2-Mesitylenesulfonyl chloride, also known as 2,4,6-trimethylbenzenesulfonyl chloride, is an organic compound with the molecular formula C9H11ClO2S. It is a sulfonyl chloride derivative of mesitylene, characterized by the presence of three methyl groups attached to a benzene ring. This compound is widely used in organic synthesis due to its reactivity and versatility.
Applications De Recherche Scientifique
2-Mesitylenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.
Biology: Acts as a coupling reagent in the synthesis of polynucleotides, which are essential for genetic research.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
The primary target of 2-Mesitylenesulfonyl chloride is the nucleophilic center of the substrate molecule . The compound transfers the mesitylenesulfonyl group to the target molecule, leading to the formation of a covalent bond between the sulfur atom of the sulfonyl chloride and the nucleophilic center of the substrate .
Mode of Action
2-Mesitylenesulfonyl chloride interacts with its targets through a process known as sulfonylation . This involves the transfer of the mesitylenesulfonyl group to the substrate, resulting in the formation of a covalent bond . This reaction can occur with both primary and secondary amines .
Biochemical Pathways
The sulfonylation reaction mediated by 2-Mesitylenesulfonyl chloride affects various biochemical pathways. It is used as a coupling reagent in polynucleotide synthesis , facilitating the formation of phosphodiester bonds that link nucleotides together. It is also used in the synthesis of nucleosides .
Result of Action
The sulfonylation reaction mediated by 2-Mesitylenesulfonyl chloride results in the formation of sulfonyl amides . These compounds have various applications in organic synthesis and can serve as intermediates in the synthesis of other complex molecules .
Action Environment
2-Mesitylenesulfonyl chloride is sensitive to moisture . Therefore, its reactions are typically carried out under anhydrous conditions or in the presence of a base such as pyridine or triethylamine . The compound is also corrosive and should be handled with care .
Analyse Biochimique
Biochemical Properties
2-Mesitylenesulfonyl chloride functions as an electrophile, reacting with nucleophiles such as alcohols, amines, and thiols to form sulfonate esters . It introduces the mesitylenesulfonyl (Mes) group into various organic compounds, allowing for the modification of their properties and reactivity .
Molecular Mechanism
The mechanism of action of 2-Mesitylenesulfonyl chloride involves the transfer of the mesitylenesulfonyl group to the target molecule, leading to the formation of a covalent bond between the sulfur atom of the sulfonyl chloride and the nucleophilic center of the substrate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Mesitylenesulfonyl chloride is typically synthesized by reacting mesitylene (1,3,5-trimethylbenzene) with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{C}9\text{H}{12} + \text{ClSO}_3\text{H} \rightarrow \text{C}9\text{H}{11}\text{ClO}_2\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of 2-mesitylenesulfonyl chloride involves the continuous addition of mesitylene to a cooled solution of chlorosulfonic acid. The reaction mixture is then stirred and maintained at a low temperature to prevent side reactions. After the reaction is complete, the product is isolated by filtration and purified through recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Mesitylenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides.
Coupling Reactions: It is used as a coupling reagent in polynucleotide synthesis.
Protection Reactions: It acts as a protecting group for guanidino groups and tryptophan.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines in the presence of a base such as triethylamine or pyridine to form sulfonamides.
Polynucleotide Synthesis: Used in the presence of coupling agents to facilitate the formation of polynucleotides.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Polynucleotides: Formed during the synthesis of nucleic acids
Comparaison Avec Des Composés Similaires
Methanesulfonyl Chloride: Another sulfonyl chloride used in organic synthesis.
Trifluoromethanesulfonyl Chloride: Known for its high reactivity and used in various chemical reactions.
Benzenesulfonyl Chloride: A simpler sulfonyl chloride used in similar applications.
Uniqueness of 2-Mesitylenesulfonyl Chloride: 2-Mesitylenesulfonyl chloride is unique due to the presence of three methyl groups on the benzene ring, which enhances its reactivity and selectivity in chemical reactions. This structural feature makes it particularly useful in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
2,4,6-trimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJZBZSCGJAWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228019 | |
| Record name | 2-Mesitylenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773-64-8 | |
| Record name | Mesitylenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 2,4,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mesitylenesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Mesitylenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mesitylene-2-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Mesitylenesulfonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93TFV87MP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Indolo[2,3-a]carbazole](/img/structure/B1661996.png)



